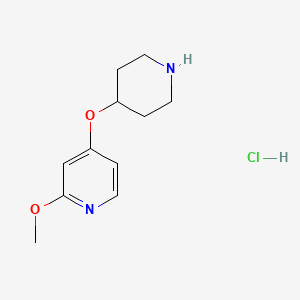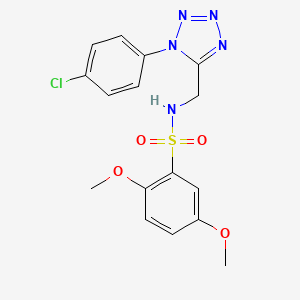![molecular formula C10H17NO2 B2843498 Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate CAS No. 2248402-66-4](/img/structure/B2843498.png)
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-azabicyclo[211]hexan-1-yl)propanoate is a compound that belongs to the class of bicyclic structures, specifically the azabicyclohexane family These compounds are known for their unique structural features, which include a nitrogen atom incorporated into a bicyclic framework
准备方法
The synthesis of Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate can be achieved through several routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to obtain the desired compound . Another method involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions . This process utilizes a polar-radical-polar relay strategy to achieve the cycloaddition reaction, resulting in the formation of 1-azabicyclo[2.1.1]hexanes .
化学反应分析
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclic structure. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .
科学研究应用
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate has a wide range of scientific research applications. In medicinal chemistry, it is explored as a potential bioisostere for designing new drug candidates . Its rigid bicyclic structure provides unique pharmacokinetic properties, making it a valuable scaffold for drug development. In materials science, the compound is used to create novel sp3-rich chemical spaces, which are essential for developing new materials with enhanced properties . Additionally, it has applications in the synthesis of complex organic molecules and as a building block for various chemical transformations .
作用机制
The mechanism of action of Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain biological molecules, enabling it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate can be compared with other similar compounds, such as 1-azabicyclo[2.1.1]hexanes and 8-azabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in the arrangement and substitution of their functional groups. The unique feature of this compound is its ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)3-4-10-5-8(6-10)7-11-10/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAGAXJPMFNQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC12CC(C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)
![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)
![Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate](/img/structure/B2843420.png)


![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)
![3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2843429.png)

![N-(3-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2843434.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
